molecular formula C17H23NO3S B5678209 ethyl 4-{[(cyclohexylthio)acetyl]amino}benzoate

ethyl 4-{[(cyclohexylthio)acetyl]amino}benzoate

Cat. No. B5678209
M. Wt: 321.4 g/mol
InChI Key: XXNJZIFVKZFWAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, utilizing key methodologies such as ring-closing metathesis and diastereoselective Grignard reactions. For instance, the synthesis of related cyclohexene skeletons employs readily available L-serine, highlighting the importance of starting material choice in synthesis strategy (Cong & Yao, 2006). Furthermore, the cyclization of ethyl cyanoacetate derivatives demonstrates the versatility of cyclization reactions in constructing complex heterocyclic systems (Grigoryan, 2018).

Molecular Structure Analysis

Single-crystal X-ray crystallography is a crucial technique for determining the molecular structure of chemical compounds. It reveals the arrangement of atoms within a molecule and how this influences the compound's properties and reactivity. The detailed molecular structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, determined by X-ray crystallography, highlights the role of intramolecular and intermolecular hydrogen bonding in stabilizing the molecular conformation (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

Chemical reactions involving ethyl 4-{[(cyclohexylthio)acetyl]amino}benzoate and its derivatives can lead to a variety of products, depending on the reaction conditions and reagents used. For example, cycloaddition reactions are instrumental in synthesizing substituted trifluoromethylpyrrolidines, showcasing the compound's utility in generating structurally diverse molecules (Bonnet‐Delpon, Chennoufi, & Rock, 2010).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in different environments and applications. The investigation into the steric and functionality limits in enzymatic dihydroxylation of benzoate esters, for example, provides insights into the compound's stability and reactivity (Fabris, Collins, Sullivan, Leisch, & Hudlický, 2009).

properties

IUPAC Name

ethyl 4-[(2-cyclohexylsulfanylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-2-21-17(20)13-8-10-14(11-9-13)18-16(19)12-22-15-6-4-3-5-7-15/h8-11,15H,2-7,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNJZIFVKZFWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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